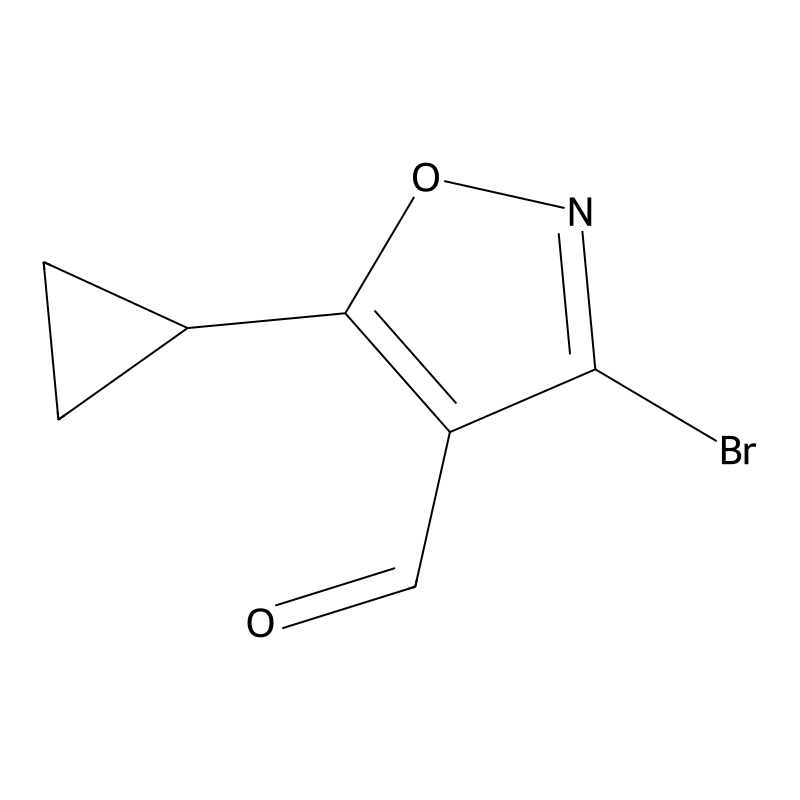

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound characterized by its unique molecular structure, which includes a five-membered isoxazole ring containing both nitrogen and oxygen atoms. The molecular formula for this compound is . Its structure features a bromine atom at the 3-position, a cyclopropyl group at the 5-position, and an aldehyde functional group at the 4-position. This specific arrangement of substituents contributes to its distinctive chemical properties and potential biological activities.

- Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid.

- Reduction: The aldehyde group can be reduced to yield 3-Bromo-5-cyclopropyl-1,2-oxazole-4-methanol.

- Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.

- Reduction Agents: Sodium borohydride and lithium aluminum hydride are effective for reducing the aldehyde group.

- Substitution Conditions: Reactions typically require suitable nucleophiles and bases under controlled conditions.

The biological activity of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde is an area of ongoing research. Preliminary studies suggest that compounds with similar structures may exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. The specific interactions of this compound with biological targets remain to be fully elucidated, but its structural features indicate potential for modulation of enzyme activity or receptor interactions.

The synthesis of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde typically involves cyclization reactions starting from appropriate precursors. A common method includes:

- Cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine: This reaction is conducted under specific conditions to form the isoxazole ring.

- Optimization for Industrial Production: Industrial methods may employ continuous flow reactors and automated systems to enhance yield and purity while ensuring consistent product quality.

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug discovery efforts aimed at developing new therapeutic agents.

- Organic Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Given its reactivity and structural characteristics, this compound could be valuable in medicinal chemistry and materials science .

Interaction studies involving 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde focus on its binding affinity to specific enzymes or receptors. These studies aim to clarify how the compound modulates biological pathways through interactions that may involve hydrogen bonding or hydrophobic effects due to the presence of the cyclopropyl group. Further research is necessary to identify precise molecular targets and elucidate mechanisms of action .

Several compounds share structural similarities with 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde. Here are a few notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid | Contains a carboxylic acid group instead of an aldehyde group | More polar due to the carboxylic acid |

| 3-Bromo-5-cyclopropyl-1,2-oxazole-4-methanol | Contains a methanol group instead of an aldehyde group | Less reactive than the aldehyde form |

| Ethyl 3-bromo-5-cyclopropylisoxazole | Similar structure but contains an ethyl ester | Different reactivity profile due to ester functionality |

Uniqueness

The uniqueness of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde lies in its specific substitution pattern which imparts distinct chemical reactivity and potential biological activity. The presence of the aldehyde group allows for further functionalization opportunities, making it a versatile intermediate in organic synthesis compared to its analogs.